(R)-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms on a tetrahydronaphthalene backbone, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of a tetrahydronaphthalene derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine
- ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-3-amine
Uniqueness
Compared to similar compounds, ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine offers unique properties due to its specific substitution pattern. This uniqueness enhances its utility in targeted chemical synthesis and biological applications.
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(1R)-5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1 |
InChI Key |
PEVBOOUDFHGWHP-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)Br)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N |
Origin of Product |
United States |
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